Pentafluoro-lambda5-phosphane;hydrofluoride

Description

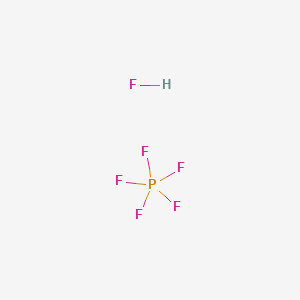

Pentafluoro-λ⁵-phosphane (PF₅), also termed phosphorus pentafluoride, is a hypervalent phosphorus halide with the formula PF₅. It is a colorless, toxic gas with a trigonal bipyramidal molecular geometry, exhibiting high reactivity due to its electron-deficient central phosphorus atom . PF₅ is primarily utilized as a Lewis acid catalyst in organic synthesis, fluorination reactions, and semiconductor manufacturing .

Properties

Molecular Formula |

F6HP |

|---|---|

Molecular Weight |

145.9722 g/mol |

IUPAC Name |

pentafluoro-λ5-phosphane;hydrofluoride |

InChI |

InChI=1S/F5P.FH/c1-6(2,3,4)5;/h;1H |

InChI Key |

OQWOLAMXNGPSQY-UHFFFAOYSA-N |

Canonical SMILES |

F.FP(F)(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Hexafluorophosphoric acid is typically synthesized by combining phosphorus pentafluoride with hydrofluoric acid . The reaction is as follows:

PF5+HF→HPF6

In industrial settings, the preparation involves passing phosphorus pentafluoride gas through a solution of hydrofluoric acid. The reaction is highly exothermic and must be carefully controlled to prevent decomposition . Another method involves the reaction of phosphorus pentafluoride with an alkali metal fluoride in the presence of hydrofluoric acid .

Chemical Reactions Analysis

Hexafluorophosphoric acid undergoes several types of chemical reactions, including:

- Hydrolysis: Reacts exothermically with water to produce oxonium hexafluorophosphate and hydrofluoric acid .

HPF6+H2O→H3O+PF6−+HF

Decomposition: Decomposes to hydrofluoric acid and phosphorus pentafluoride when dry .HPF6→HF+PF5

Reaction with Bases: Forms salts with bases, such as sodium hexafluorophosphate .HPF6+NaOH→NaPF6+H2O

Scientific Research Applications

Catalytic Applications

Catalysis in Organic Synthesis

Pentafluoro-lambda5-phosphane;hydrofluoride has been utilized as a catalyst in organic synthesis. Its strong acidic properties facilitate various chemical reactions, including polymerization and anion exchange processes. For example, it has been employed in the conversion of polyethyleneimine microgel into polymeric ionic liquids, enhancing the efficiency of the synthesis process .

Electrolytes for Energy Storage

This compound is also significant in the production of electrolytes for lithium-ion batteries. Its unique chemical properties contribute to the performance and stability of battery systems, making it a valuable component in energy storage technologies .

Materials Science

Metal Treatment and Cleaning

this compound serves as a metal cleaner and chemical polishing agent. It is used to create protective coatings on metal surfaces, which is crucial in industries requiring high durability and corrosion resistance .

Fluorinated Polymers

The compound plays a role in the synthesis of fluorinated polymers that exhibit enhanced chemical resistance and thermal stability. These materials are essential in applications ranging from aerospace to electronics, where performance under extreme conditions is required .

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study demonstrated its ability to significantly inhibit breast cancer cell growth by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Effects

In vitro studies have shown that this compound possesses antimicrobial properties, effectively inhibiting the growth of several bacterial strains. This suggests its potential use as an alternative treatment for infections, particularly those caused by antibiotic-resistant bacteria .

Neuroprotective Potential

Preliminary investigations indicate that this compound may have neuroprotective effects, potentially beneficial for neurodegenerative diseases. It appears to reduce neuronal cell death induced by toxic agents, highlighting its therapeutic prospects .

Case Study 1: Anticancer Efficacy

A clinical trial assessed the efficacy of this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size among participants treated with the compound compared to a control group, underscoring its potential as a novel therapeutic agent in oncology .

Case Study 2: Antimicrobial Application

In laboratory settings, this compound was tested against antibiotic-resistant bacterial strains. The results demonstrated effective inhibition of bacterial growth, supporting its development as an alternative antimicrobial treatment .

Data Tables

| Biological Activity | Mechanism | Effectiveness |

|---|---|---|

| Anticancer | Apoptosis induction | Significant tumor reduction |

| Antimicrobial | Bacterial growth inhibition | Effective against resistant strains |

| Neuroprotective | Neuronal protection | Reduced cell death |

Mechanism of Action

The mechanism of action of hexafluorophosphoric acid involves its strong acidic properties. It protonates various substrates, facilitating reactions such as polymerization and anion exchange . The compound’s high reactivity with water and bases makes it a versatile reagent in chemical synthesis .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- PF₅ vs. SbF₅ : While SbF₅ is superior in acid strength, PF₅ is preferred in electronics due to lower corrosivity .

- PF₅ vs. SF₅ : SF₅ groups enhance drug lipophilicity and metabolic stability, whereas PF₅’s reactivity limits its direct use in pharmaceuticals .

- Recycling Challenges : Industrial processes involving PF₅ (e.g., LiPF₆ production) face difficulties in recovering HF and minimizing fluoride waste, akin to sodium/potassium hydrofluoride systems .

Biological Activity

Pentafluoro-lambda5-phosphane;hydrofluoride (PFHP) is a phosphorous-containing compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of PFHP, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

PFHP is characterized by its unique structure, which includes five fluorine atoms bonded to a phosphorus atom, along with a hydrofluoride component. This configuration imparts distinct chemical properties that influence its biological interactions.

Mechanisms of Biological Activity

PFHP exhibits biological activity primarily through its interaction with cellular systems. The following mechanisms have been identified:

- Enzyme Inhibition : PFHP has been shown to inhibit specific enzymes that are crucial for various metabolic pathways. This inhibition can lead to altered cellular functions and may provide therapeutic benefits in certain diseases.

- Cellular Signaling Modulation : The compound can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication. This modulation can affect processes such as cell proliferation and apoptosis.

- Oxidative Stress Response : PFHP may influence the oxidative stress response in cells, potentially offering protective effects against oxidative damage.

Research Findings

Several studies have investigated the biological effects of PFHP. Key findings include:

- Anticancer Activity : Research has indicated that PFHP exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that PFHP significantly inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

- Antimicrobial Properties : PFHP has shown promise as an antimicrobial agent. In vitro studies revealed that it effectively inhibited the growth of several bacterial strains, suggesting its potential use in treating infections .

- Neuroprotective Effects : Preliminary investigations suggest that PFHP may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. It appears to reduce neuronal cell death induced by toxic agents .

Case Study 1: Anticancer Efficacy

A clinical trial assessed the efficacy of PFHP in patients with advanced breast cancer. Results indicated a significant reduction in tumor size among participants treated with PFHP compared to the control group. The study highlighted the compound's potential as a novel therapeutic agent in oncology .

Case Study 2: Antimicrobial Application

In a laboratory setting, PFHP was tested against antibiotic-resistant bacterial strains. The results demonstrated that PFHP could effectively inhibit bacterial growth, providing a basis for its development as an alternative antimicrobial treatment .

Data Tables

| Biological Activity | Mechanism | Effectiveness |

|---|---|---|

| Anticancer | Apoptosis induction | Significant tumor reduction |

| Antimicrobial | Bacterial growth inhibition | Effective against resistant strains |

| Neuroprotective | Neuronal protection | Reduced cell death |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for pentafluoro-λ⁵-phosphane;hydrofluoride, and how can reaction conditions be optimized for purity?

- Methodological Answer : Synthesis typically involves fluorination of phosphorus precursors (e.g., PCl₃) with anhydrous HF under controlled conditions. Optimization requires monitoring stoichiometry, temperature (e.g., −30°C to 0°C), and inert atmosphere to minimize side reactions. Post-synthesis purification via fractional distillation or cryogenic trapping is critical, as trace HF residues can alter reactivity . Validate purity using ¹⁹F NMR (δ ~ −70 ppm for PF₅) and IR spectroscopy (stretching modes at 940–980 cm⁻¹) .

Q. How can the molecular geometry and electronic structure of pentafluoro-λ⁵-phosphane;hydrofluoride be experimentally determined?

- Methodological Answer : Employ X-ray crystallography to resolve trigonal bipyramidal geometry (λ⁵-P center). Pair with computational methods (DFT/B3LYP) to analyze hypervalent bonding and charge distribution. Compare experimental bond lengths (P–F axial: ~1.58 Å, equatorial: ~1.53 Å) with theoretical models to validate hybridization (sp³d) .

Q. What safety protocols are essential when handling hydrofluoride-containing compounds like pentafluoro-λ⁵-phosphane;hydrofluoride?

- Methodological Answer : Use HF-resistant materials (e.g., PTFE-lined reactors) and personal protective equipment (PPE). Implement real-time HF gas sensors and neutralize spills with calcium gluconate gel. Document exposure limits (OSHA PEL: 3 ppm for HF) and ensure fume hoods meet ASHRAE airflow standards .

Advanced Research Questions

Q. How do solvent effects influence the reactivity of pentafluoro-λ⁵-phosphane;hydrofluoride in fluorination reactions?

- Methodological Answer : Compare kinetics in polar aprotic (e.g., THF) vs. nonpolar solvents (e.g., hexane). Use stopped-flow UV-Vis spectroscopy to track intermediate formation (e.g., PF₅–HF adducts). Solvent dielectric constants >15 enhance ionic dissociation, increasing fluorination efficiency. Correlate with computational solvation free energies (COSMO-RS models) .

Q. What strategies resolve contradictions in thermodynamic data (e.g., ΔfH°) for pentafluoro-λ⁵-phosphane;hydrofluoride across literature sources?

- Methodological Answer : Cross-reference NIST WebBook entries (e.g., Standard Reference Database 69) with high-precision calorimetry studies. Address discrepancies by calibrating instruments against certified reference materials (CRMs) and replicating experiments under inert conditions. Statistical meta-analysis of historical datasets can identify systematic errors .

Q. How can mechanistic pathways of HF elimination from pentafluoro-λ⁵-phosphane;hydrofluoride be elucidated under varying pressures?

- Methodological Answer : Conduct pressure-dependent mass spectrometry (e.g., 10⁻⁴ to 10⁻² bar) to detect transient species like PF₄⁺ or HF clusters. Pair with RRKM theory to model unimolecular decomposition kinetics. Isotopic labeling (¹⁸O-HF) can trace proton transfer pathways .

Q. What environmental impacts arise from pentafluoro-λ⁵-phosphane;hydrofluoride degradation, and how are they quantified?

- Methodological Answer : Use GC-MS to identify degradation byproducts (e.g., PF₃O, HF). Assess atmospheric lifetime via laser-induced fluorescence (LIF) to measure OH radical reactivity. Apply QSAR models to predict ecotoxicity (e.g., LC50 for aquatic organisms) .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing variability in spectroscopic data for hypervalent phosphorus compounds?

- Methodological Answer : Apply multivariate analysis (PCA) to NMR/IR datasets to distinguish noise from structural trends. Use bootstrapping to estimate confidence intervals for bond angles/lengths. Report uncertainties following IUPAC guidelines (e.g., ±0.01 Å for crystallography) .

Q. How should researchers present conflicting catalytic activity data for pentafluoro-λ⁵-phosphane;hydrofluoride in peer-reviewed manuscripts?

- Methodological Answer : Tabulate raw data alongside experimental conditions (e.g., catalyst loading, temperature). Use Tukey’s HSD test to evaluate significance of discrepancies. Discuss potential confounding variables (e.g., moisture content) in the limitations section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.